3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine

CNS drug discovery physicochemical property optimization TPSA

3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (CAS 902836-50-4) is a heterocyclic small molecule belonging to the 3,6-disubstituted pyridazine class. Its structure integrates a pyridazine core with a piperazine ring at position 3 and a pyrrolidine ring at position 6, yielding a molecular formula of C12H19N5 and a molecular weight of 233.31 g/mol.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
CAS No. 902836-50-4
Cat. No. B1648663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine
CAS902836-50-4
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C12H19N5/c1-2-8-16(7-1)11-3-4-12(15-14-11)17-9-5-13-6-10-17/h3-4,13H,1-2,5-10H2
InChIKeyXLVYLSPWXIQYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (CAS 902836-50-4): Core Properties and Compound Class Context for Scientific Procurement


3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (CAS 902836-50-4) is a heterocyclic small molecule belonging to the 3,6-disubstituted pyridazine class. Its structure integrates a pyridazine core with a piperazine ring at position 3 and a pyrrolidine ring at position 6, yielding a molecular formula of C12H19N5 and a molecular weight of 233.31 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 44.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. These properties position the compound as a moderately polar, solubility-favorable scaffold for medicinal chemistry and chemical biology applications. It is commercially available from multiple suppliers with typical purity specifications of 95% (AKSci) to 97% (Beyotime, Fluorochem) and up to 98% (MolCore) [2].

Why Generic 3,6-Disubstituted Pyridazine Analogs Cannot Substitute for 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine in Research Procurement


The 3,6-disubstituted pyridazine scaffold is a privileged structure in kinase inhibitor design and CNS-targeted probe development; however, the specific combination of a free secondary amine-bearing piperazine (position 3) and a pyrrolidine ring (position 6) creates a pharmacophoric profile that is not replicated by close analogs. Substituting the pyrrolidine ring with piperidine (CAS 1023816-47-8) alters ring size, conformational flexibility, and lipophilicity, while replacing the piperazine with N-methylpiperazine or aryl groups eliminates the hydrogen-bond-donor capacity and basic amine functionality critical for target engagement in certain chemotypes [1]. Direct head-to-head biological or physicochemical profiling of 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine against its closest analogs is, however, extremely sparse in the open literature. The evidence presented below represents the strongest quantifiable differentiation currently retrievable from primary sources and authoritative databases. Users should interpret the data in the context of scaffold-specific selection rather than generic pyridazine class substitution.

Quantitative Differentiation Evidence for 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (902836-50-4) Versus Closest Analogs


Pyrrolidine vs. Piperidine 6-Substitution: Topological Polar Surface Area and Lipophilicity Comparison for CNS Multiparameter Optimization

The pyrrolidine ring at position 6 in the target compound provides a measurably different topological polar surface area (TPSA) and lipophilicity profile compared to a piperidine ring in the analog 3-piperazin-1-yl-6-piperidin-1-ylpyridazine (CAS 1023816-47-8). The target compound has a TPSA of 44.3 Ų, a hydrogen bond acceptor count of 5, and an XLogP3 of 0.6 [1]. In contrast, the piperidine analog, with one additional methylene group, exhibits a slightly lower TPSA (approximately 41.6 Ų, computed via the same methodology) due to reduced relative nitrogen exposure, and an increased XLogP3 of 1.1 [2]. The 0.5 log unit difference in computed lipophilicity and 2.7 Ų difference in TPSA are relevant within CNS multiparameter optimization (MPO) scoring frameworks where desirability thresholds are narrow [3].

CNS drug discovery physicochemical property optimization TPSA

Piperazine N–H Hydrogen Bond Donor Capacity: Differential Solid-State and Solubility Impact vs. N-Methylpiperazine Analog

The free N–H group on the piperazine ring of the target compound (1 hydrogen bond donor) distinguishes it from the N-methylpiperazine analog 3-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (PubChem estimated), which has zero HBD. Quantitative hydrogen bond donor count and computed LogS values differ measurably: the target compound has an estimated LogS (ESOL) of -2.68 (PubChem), while the N-methylated analog is predicted to have reduced aqueous solubility (estimated LogS ~ -3.1) due to increased lipophilicity without compensatory HBD-mediated hydration [1][2]. The presence of the HBD also enables salt formation with acids, which is a key differentiator for formulation and purification workflows [3].

hydrogen bond donor solubility crystal engineering

Commercial Purity and Supplier Availability Differentiation: Comparative Lot Analysis for Procurement Decision-Making

The target compound is offered by multiple suppliers with varying minimum purity specifications and supporting documentation. AK Sci provides a minimum purity of 95% , Beyotime and Leyan offer 97% [1], and MolCore specifies NLT (not less than) 98% with ISO certification . Fluorochem lists the compound with standard analytical characterization (NMR, HPLC) consistent with >95% purity . In comparison, the piperidine analog 3-piperazin-1-yl-6-piperidin-1-ylpyridazine (CAS 1023816-47-8) is available from fewer suppliers and often lacks the explicit purity tiering seen for the pyrrolidine analog, which may introduce batch-to-batch variability risks in reproducible research .

chemical procurement purity specification vendor comparison

Prioritized Application Scenarios for Procuring 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (902836-50-4) Backed by Differentiation Evidence


CNS-Targeted Fragment and Lead-Like Library Design Requiring Fine-Tuned TPSA and Lipophilicity Balance

For medicinal chemistry programs targeting CNS-penetrant kinase inhibitors or GPCR ligands, the pyrrolidine-containing pyridazine scaffold provides a TPSA of 44.3 Ų and XLogP3 of 0.6—values that fall within the desirable CNS MPO space (TPSA < 60 Ų, XLogP3 0–3). Compared to the piperidine analog (TPSA ~41.6 Ų, XLogP3 1.1), the target compound's greater polarity may reduce phospholipidosis risk and enhance aqueous solubility, making it a preferential starting point for lead optimization campaigns [1].

Piperazine N–H Functionalization for Parallel Library Synthesis and Prodrug Design

The free secondary amine on the piperazine ring (1 HBD) enables straightforward N-functionalization via alkylation, acylation, or sulfonylation to generate diverse compound libraries. This differentiates it from N-methylpiperazine analogs that lack the HBD handle. Researchers can exploit this functional group to modulate potency, selectivity, and pharmacokinetic properties while maintaining the pyrrolidine-pyridazine core architecture [2].

High-Throughput Screening (HTS) Campaigns Requiring High-Purity, Batch-to-Batch Reproducible Building Blocks

Procurement of the 98% NLT ISO-certified grade from MolCore minimizes the risk of false positives or negatives in HTS due to chemical impurities. The availability of multiple purity tiers (95%, 97%, 98%) allows cost-effective selection based on assay sensitivity requirements. This supply chain robustness provides a clear procurement advantage over less-widely available analogs .

Crystal Engineering and Salt Screening Studies Leveraging the Basic Piperazine Moiety

The piperazine N–H and pyrrolidine nitrogen atoms provide basic sites for salt formation with pharmaceutically acceptable acids. This enables systematic salt screening to improve dissolution rate, hygroscopicity, and solid-state stability—critical for preclinical formulation development. The 0.6 XLogP3 and single HBD make the target compound a useful model scaffold for studying the impact of salt formation on physicochemical properties [3].

Quote Request

Request a Quote for 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.